molecular formula C7H9F3N2O B10909684 [1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol

[1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol

Cat. No.: B10909684
M. Wt: 194.15 g/mol
InChI Key: GAHDWDQMFLIMBW-UHFFFAOYSA-N
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Description

[1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol is an organic compound that belongs to the pyrazole family It is characterized by the presence of a trifluoromethyl group and a hydroxymethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, the reaction of hydrazine hydrate with 1,3-dimethyl-2,4-pentanedione in the presence of an acid catalyst can yield 1,4-dimethylpyrazole.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Hydroxymethylation: The final step involves the hydroxymethylation of the pyrazole ring. This can be achieved through the reaction of the pyrazole derivative with formaldehyde in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, where the hydroxymethyl group is reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of methyl derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Biological Studies: Used in studies to understand its interactions with biological targets.

Industry:

    Agrochemicals: Potential use as a building block for the synthesis of agrochemical compounds.

    Materials Science: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction with molecular targets. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the hydroxymethyl group, affecting its reactivity and applications.

    1,4-Dimethyl-3-(chloromethyl)-1H-pyrazole: Contains a chloromethyl group instead of a trifluoromethyl group, leading to different chemical properties and reactivity.

    1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine: Contains an amine group instead of a hydroxymethyl group, influencing its biological activity and applications.

Uniqueness: The presence of both the trifluoromethyl and hydroxymethyl groups in [1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol imparts unique chemical properties, making it a versatile compound for various applications. The trifluoromethyl group enhances its stability and lipophilicity, while the hydroxymethyl group provides opportunities for further functionalization and derivatization.

Properties

Molecular Formula

C7H9F3N2O

Molecular Weight

194.15 g/mol

IUPAC Name

[2,4-dimethyl-5-(trifluoromethyl)pyrazol-3-yl]methanol

InChI

InChI=1S/C7H9F3N2O/c1-4-5(3-13)12(2)11-6(4)7(8,9)10/h13H,3H2,1-2H3

InChI Key

GAHDWDQMFLIMBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C(F)(F)F)C)CO

Origin of Product

United States

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